molecular formula C20H22N4O2S B2726346 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone CAS No. 1428362-29-1

2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone

Cat. No.: B2726346
CAS No.: 1428362-29-1
M. Wt: 382.48
InChI Key: IREMJZYTBIOUOP-UHFFFAOYSA-N
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Description

2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone is a potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a key node in the RAS/MAPK signaling pathway. This pathway is a critical driver of cell proliferation and survival, and its dysregulation is implicated in a wide range of cancers, particularly those driven by receptor tyrosine kinases. By targeting the allosteric site of SHP2, this compound effectively blocks the signal transduction from upstream oncogenic drivers to the downstream RAS effector, making it a valuable chemical probe for investigating RTK-mediated oncogenesis (Journal of Medicinal Chemistry, 2020) . Its primary research utility lies in preclinical studies aimed at understanding and overcoming resistance to targeted therapies, such as RAF and RTK inhibitors, where SHP2 activity can facilitate pathway reactivation. Researchers utilize this inhibitor to explore novel combination treatment strategies and to dissect the complex feedback mechanisms within the MAPK signaling network, offering significant potential for advancing targeted cancer therapeutics (Nature, 2020) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-3-4-16(11-15(14)2)17-12-18-20(21-5-6-24(18)22-17)27-13-19(25)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREMJZYTBIOUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,4-dimethylphenylhydrazine and a suitable diketone, the pyrazolo[1,5-a]pyrazine ring can be formed through a condensation reaction.

    Thioether Formation: The next step involves the introduction of the thioether group. This can be achieved by reacting the pyrazolo[1,5-a]pyrazine intermediate with a thiol reagent under basic conditions.

    Morpholinoethanone Attachment: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a morpholinoethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine ring or the carbonyl group in the morpholinoethanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinoethanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives or alcohols from the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

In biological and medicinal research, 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a

Biological Activity

2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following chemical formula:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 286.39 g/mol

The structural features include:

  • A pyrazolo[1,5-a]pyrazine core.
  • A morpholino group which enhances solubility and bioavailability.
  • A thioether linkage that may influence its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis
Compound BMCF-715Cell Cycle Arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound's thioether moiety suggests potential antimicrobial properties. Preliminary studies have demonstrated activity against various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of thioether-containing compounds, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Anti-inflammatory Activity

Compounds with similar structures have been reported to modulate inflammatory pathways. The potential anti-inflammatory effects could be attributed to inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation or inflammation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s pyrazolo[1,5-a]pyrazine scaffold differentiates it from structurally related heterocycles. Key analogs and their distinctions include:

Compound Core Structure Key Substituents Reference
2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone (Target) Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl, thioether, morpholinoethanone Synthesized
Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–19) Pyrazolo[3,4-d]pyrimidinone Substituted phenyl, thioether, oxoethyl groups
18F-Labeled pyrazolo[1,5-a]pyrimidines ([18F]1–5) Pyrazolo[1,5-a]pyrimidine Fluorine-18, cyano, ester/hydroxyl/carboxyl groups
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl, carboxamide substituents
TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine Difluorophenyl, pyrrolidinyl, pyrazole

Key Observations :

  • The target compound’s pyrazolo[1,5-a]pyrazine core is less common than pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidinone systems .
  • The morpholinoethanone group distinguishes it from analogs with simpler amines or esters (e.g., [18F]3–5 in ).

Key Observations :

  • The target compound likely shares synthetic steps with pyrazolo[3,4-d]pyrimidinones, such as thioether formation via phenacyl chloride intermediates .
  • Unlike 18F-labeled analogs, the target lacks radioisotope incorporation but retains modular substituent strategies .

Key Observations :

  • Thioether linkages in pyrazolo[3,4-d]pyrimidinones correlate with enhanced metabolic stability compared to oxygen analogs, which may extend to the target compound .
  • Unlike herbicidal pyrazolo[1,5-a]pyrimidines (), the target’s bulky substituents likely favor mammalian target selectivity .

Q & A

Q. How can formulation strategies improve bioavailability for in vivo studies?

  • Methodological Answer : Test biocompatible solvents (e.g., PEG-400, cyclodextrins) for solubility enhancement. Assess pharmacokinetics (Cmax_{max}, AUC) in rodent models using LC-MS/MS quantification. Compare oral vs. intravenous administration routes .

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